molecular formula C11H9NO3 B11899302 2-Amino-8-methoxynaphthalene-1,4-dione CAS No. 56568-58-2

2-Amino-8-methoxynaphthalene-1,4-dione

Cat. No.: B11899302
CAS No.: 56568-58-2
M. Wt: 203.19 g/mol
InChI Key: ABVDHSIYAMZZLL-UHFFFAOYSA-N
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Description

2-Amino-8-methoxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the second position and a methoxy group at the eighth position on the naphthalene ring, along with two ketone groups at the first and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methoxynaphthalene-1,4-dione typically involves the reaction of 2-hydroxynaphthalene-1,4-dione with methoxyamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol at room temperature. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups to hydroquinone.

    Substitution: The amino and methoxy groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted naphthoquinones depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Amino-8-methoxynaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound useful in anticancer and antimicrobial applications . The molecular targets include enzymes involved in redox reactions and cellular signaling pathways related to oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxynaphthalene-1,4-dione: Similar structure but with a hydroxyl group instead of an amino group.

    2-Methoxynaphthalene-1,4-dione: Similar structure but without the amino group.

    2-Amino-3-methoxynaphthalene-1,4-dione: Similar structure but with the methoxy group at the third position.

Uniqueness

2-Amino-8-methoxynaphthalene-1,4-dione is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and biological activity.

Properties

CAS No.

56568-58-2

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-amino-8-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-3-6-8(13)5-7(12)11(14)10(6)9/h2-5H,12H2,1H3

InChI Key

ABVDHSIYAMZZLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=CC2=O)N

Origin of Product

United States

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